1H-Indene, 3,3'-(1,2-ethanediyl)bis-
Overview
Description
The compound "1H-Indene, 3,3'-(1,2-ethanediyl)bis-" refers to a class of organic molecules that are derivatives of indene, where two indene units are linked by an ethane bridge. These compounds are of interest due to their potential applications in various fields, including materials science and catalysis.
Synthesis Analysis
The synthesis of indene derivatives often involves strategies that can introduce substituents at specific positions on the indene ring. For instance, the synthesis of 2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione) was achieved through a green and facile strategy using acetic acid as a catalyst . Another example is the synthesis of bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane, which was synthesized by the reaction of butyllithium, arylindenes, and dibromoethane in a one-pot strategy . These methods demonstrate the versatility of synthetic approaches to create a library of indene derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic methods and crystallography. For example, the crystal structure of 2,2-Bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione was determined to crystallize in the monoclinic space group P21 . The molecular structure of the ninhydrin derivative was optimized using DFT/B3LYP method, and the electronic properties were discussed with the help of descriptors such as HOMO-LUMO and MEPS .
Chemical Reactions Analysis
Indene derivatives can participate in various chemical reactions, often serving as ligands for metal complexes that catalyze polymerization reactions. For instance, bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane was applied as a ligand for the fabrication of metal complexes used as catalysts for olefin polymerization . The reactivity of these compounds can be influenced by the nature of the substituents and the metal center they are coordinated to.
Physical and Chemical Properties Analysis
The physical and chemical properties of indene derivatives are closely related to their molecular structure. The presence of functional groups such as hydroxy or carbonyl can lead to the formation of hydrogen bonds, as seen in the major intermolecular interactions in the crystal structure of the ninhydrin derivative . The crystallographic data, such as space group and cell parameters, provide insight into the packing and intermolecular interactions within the crystal lattice .
Scientific Research Applications
Synthesis and Chemical Properties
- Olefin Polymerization Catalysts : Bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane, a derivative of 1H-Indene, is synthesized and used as a ligand for metal complexes, serving as catalysts in olefin polymerization (Lotfi, Emamgholi, Bahrami, & Poorakbar, 2019).
- Crystal Structure Analysis : Studies on the crystal structure of certain derivatives, such as α,β-unsaturated ketones, reveal detailed molecular arrangements and intermolecular interactions (Wang, Gong, Sun, & Yao, 2013).
Environmental and Chemical Separation
- Mercury Ion Partitioning : A specific derivative, incorporating an ethylene-glycol spacer, significantly improves mercury ion distribution ratios from aqueous solutions, indicating potential for environmental cleanup applications (Holbrey, Visser, Spear, Reichert, Swatloski, Broker, & Rogers, 2003).
Materials Science
- Polymerization Catalysis : Methylene-bridged metallocenes with 1H-indene ligands have been synthesized, showing effectiveness in polymerization catalysis and providing insights into molecular structures (Resconi, Camurati, Fiori, Balboni, Mercandelli, & Sironi, 2006).
- Ultrasound-Assisted Synthesis : 1H-Indene derivatives synthesized via ultrasound-assisted methods offer an environmentally friendly approach with good yields and easy work-up processes (Ghahremanzadeh, Fereshtehnejad, Mirzaei, & Bazgir, 2011).
Synthesis of Complex Molecules
- Ligand Synthesis : Efficient synthesis of complex ligands such as 1,2-bis(2,2′-bipyridinyl)ethane demonstrates the versatility of 1H-Indene derivatives in creating functional molecules (Lehn & Ziessel, 1988).
Crystallography
- Crystal and Molecular Structure Studies : Research on compounds like tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N′)) palladium(II)) provides valuable insights into molecular and crystal structures (Baker, Crass, Maniska, & Craig, 1995).
Organic Chemistry
- Copper-Catalyzed Arylative Cyclization : This process enables the creation of polysubstituted 1H-indenes, which can form polycyclic aromatic hydrocarbons with potential applications in various fields (Zeng, Ilies, & Nakamura, 2011).
properties
IUPAC Name |
3-[2-(3H-inden-1-yl)ethyl]-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAQBIQKEFJNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885060 | |
Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
CAS RN |
18657-57-3 | |
Record name | 1,2-Bis(3-indenyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18657-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018657573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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